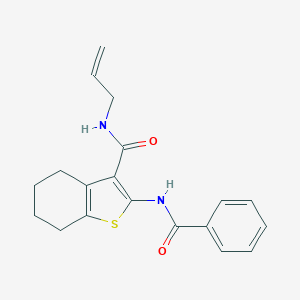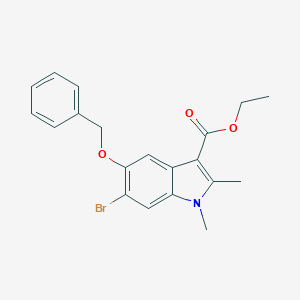![molecular formula C18H18O8 B377909 ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE](/img/structure/B377909.png)
ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is a synthetic organic compound belonging to the class of chromen-2-one derivatives. This compound is characterized by its complex structure, which includes multiple functional groups such as ester and acetoxy groups. It is of interest in various fields of scientific research due to its potential biological activities and applications in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE typically involves multi-step organic reactions. One common method includes the esterification of the corresponding chromen-2-one derivative with ethyl acetate in the presence of an acid catalyst. The reaction conditions often require refluxing the reactants in an organic solvent such as dichloromethane or toluene .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: Nucleophilic substitution reactions can replace the acetoxy groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with sodium borohydride can produce alcohols .
Applications De Recherche Scientifique
Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of ETHYL 2-[5,7-BIS(ACETYLOXY)-4-METHYL-2-OXO-2H-CHROMEN-3-YL]ACETATE involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Known for its unique structure and potential biological activities.
Ethyl [5-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Similar structure but with fewer acetoxy groups.
Ethyl [7-(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate: Another similar compound with a different substitution pattern.
Uniqueness
Ethyl [5,7-bis(acetyloxy)-4-methyl-2-oxo-2H-chromen-3-yl]acetate is unique due to the presence of multiple acetoxy groups, which can influence its reactivity and biological activity.
Propriétés
Formule moléculaire |
C18H18O8 |
|---|---|
Poids moléculaire |
362.3g/mol |
Nom IUPAC |
ethyl 2-(5,7-diacetyloxy-4-methyl-2-oxochromen-3-yl)acetate |
InChI |
InChI=1S/C18H18O8/c1-5-23-16(21)8-13-9(2)17-14(25-11(4)20)6-12(24-10(3)19)7-15(17)26-18(13)22/h6-7H,5,8H2,1-4H3 |
Clé InChI |
JOOZQEMPIRQMIP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CC1=C(C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1=O)C |
SMILES canonique |
CCOC(=O)CC1=C(C2=C(C=C(C=C2OC(=O)C)OC(=O)C)OC1=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-furanyl)-6,7,8,9-tetrahydro-5H-cyclohepta[2,3]thieno[2,4-b][1,3]oxazin-4-one](/img/structure/B377826.png)
![N-[3-(morpholin-4-ylcarbonyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl]benzamide](/img/structure/B377827.png)
![2-[(2-chlorobenzoyl)amino]-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B377828.png)
![2-(benzoylamino)-N-phenyl-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B377829.png)
![3-amino-4-(2-chlorophenyl)-2-(3,4-dichlorobenzoyl)-6-methyl-N-phenyl-4,7-dihydrothieno[2,3-b]pyridine-5-carboxamide](/img/structure/B377831.png)
![N-[3-[(2-methoxyphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]furan-2-carboxamide](/img/structure/B377832.png)
![N-[3-[(2-methylphenyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl]pyridine-3-carboxamide](/img/structure/B377833.png)
![6-ethyl-5-(4-methylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B377838.png)


![6-benzyl-1-phenyl-5-(2-phenylethyl)-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B377844.png)
![4-methoxy-N-(1,8,8-trimethyl-2,4-dioxo-3-azabicyclo[3.2.1]oct-3-yl)benzamide](/img/structure/B377845.png)
![3-(benzylsulfanyl)-6,6,7-trimethyl-1-morpholin-4-yl-5,6,7,8-tetrahydro[2,7]naphthyridine-4-carbonitrile](/img/structure/B377848.png)
![N-(3,4-Dimethoxybenzyl)-2-[4-(4-methoxyphenyl)-2,2-dimethyltetrahydro-2H-pyran-4-yl]ethanamine](/img/structure/B377849.png)
